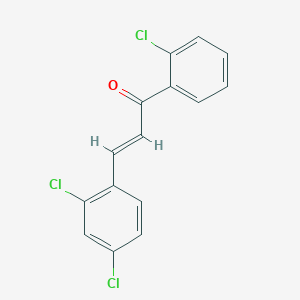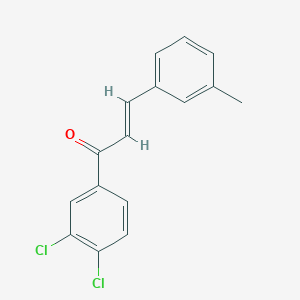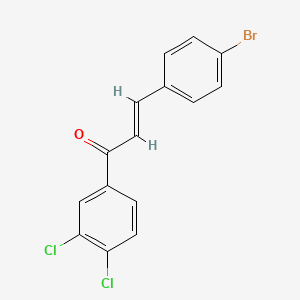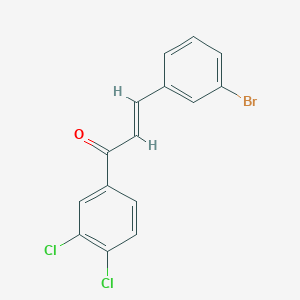
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as ECPE, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, due to its ability to react with a variety of other compounds.
Applications De Recherche Scientifique
ECPE has a number of scientific research applications. It is used in organic synthesis as a reagent for the formation of a variety of compounds, such as 1,2-dihydropyridines, 2-arylpropanoic acids, and 1,3-diphenylprop-2-en-1-ones. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antipsychotics. Additionally, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
Mécanisme D'action
The exact mechanism of action of ECPE is not yet known. However, it is believed to be involved in a variety of biochemical and physiological processes. It is believed to act as a weak base, which can interact with both acidic and basic compounds. It is also believed to interact with proteins in the body, which may lead to changes in their function. Additionally, it is believed to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
ECPE has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain types of bacteria, as well as to reduce inflammation. It has also been shown to have anti-cancer properties, and to reduce the risk of cardiovascular disease. Additionally, it has been shown to have anti-depressant and anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
ECPE has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is also relatively toxic and can cause adverse effects if not used properly. Additionally, it has a low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for ECPE research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications. Additionally, further research could be conducted to explore its potential applications in the synthesis of polymers and other compounds. Finally, further research could be conducted to explore its potential as a green solvent for laboratory experiments.
Méthodes De Synthèse
ECPE can be synthesized using a variety of methods, depending on the desired outcome. One common method is the reaction of 2-chlorobenzaldehyde and 4-ethylbenzaldehyde in the presence of a strong base such as potassium tert-butoxide. This reaction produces ECPE as the main product, with some minor byproducts. Other methods of synthesis include the reaction of 2-chlorobenzaldehyde and 4-ethylbenzaldehyde with a palladium catalyst, and the reaction of 4-ethylbenzaldehyde and 2-chlorobenzyl alcohol with a palladium catalyst.
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-7-9-14(10-8-13)11-12-17(19)15-5-3-4-6-16(15)18/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAWPMCDJXSKMZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

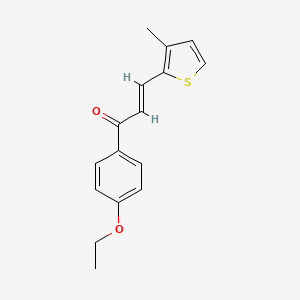
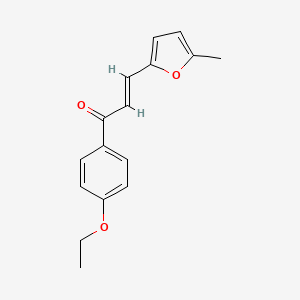



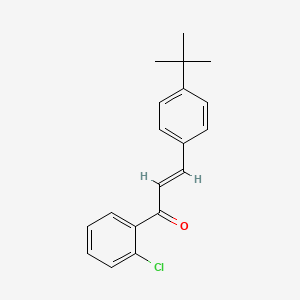

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
